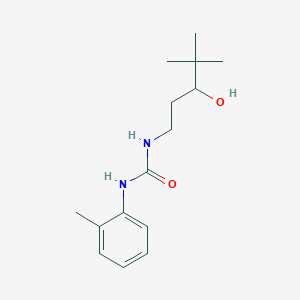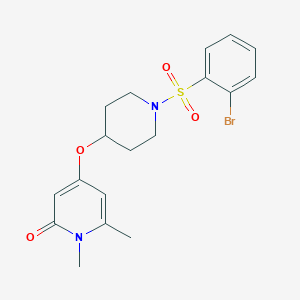
5-Amino-2-fluoro-4-methylbenzoic Acid
Übersicht
Beschreibung
“5-Amino-2-fluoro-4-methylbenzoic Acid” is a chemical compound with the molecular formula C8H8FNO2 . It is a derivative of benzoic acid, which is characterized by the presence of an amino group (-NH2), a fluorine atom, and a methyl group (-CH3) on the benzene ring .
Molecular Structure Analysis
The molecular structure of “5-Amino-2-fluoro-4-methylbenzoic Acid” can be represented by the InChI code: 1S/C8H8FNO2/c1-4-2-7 (10)5 (8 (11)12)3-6 (4)9/h2-3H,10H2,1H3, (H,11,12) and the corresponding InChI key is ANSJZFWRKRROGH-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Fluorescent Sensors for Metal Ions
5-Amino-2-fluoro-4-methylbenzoic Acid derivatives have been explored for their potential as fluorescent sensors. For example, a study synthesized a fluorogenic chemosensor exhibiting high selectivity and sensitivity toward Al3+ ions, highlighting its application in bio-imaging and detecting metal ions in living cells. This chemosensor could minimize self-quenching effects due to its large Stokes shift, demonstrating the compound's utility in sensitive environmental and biological monitoring applications (Xingpei Ye et al., 2014).
Antitumor Properties
Several studies have focused on the antitumor properties of fluorinated benzothiazole derivatives, where 5-Amino-2-fluoro-4-methylbenzoic Acid serves as a precursor. These derivatives have shown potent cytotoxic effects in various cancer cell lines, including breast, ovarian, and colorectal cancers. The effectiveness of these compounds is attributed to their ability to induce DNA damage, cell cycle arrest, and specific gene expression changes in sensitive tumor cells, making them promising candidates for cancer therapy (Hutchinson et al., 2001), (Trapani et al., 2003).
Synthesis and Optimization
Research on 5-Amino-2-fluoro-4-methylbenzoic Acid also extends to synthesis and optimization techniques. A method for synthesizing Methyl 2-amino-5-fluorobenzoate, a related compound, through nitrification, esterification, and hydronation using 3-fluorobenzoic acid as raw material, showcases the advancements in synthesizing fluorinated compounds efficiently. Such methodologies are crucial for producing high-purity compounds for further pharmaceutical and biochemical research (Yin Jian-zhong, 2010).
Bioactivation and Deactivation Studies
The bioactivation and deactivation pathways of fluorinated 2-aryl-benzothiazole antitumor molecules, including those derived from 5-Amino-2-fluoro-4-methylbenzoic Acid, have been extensively studied. These studies provide insights into how these compounds are metabolized by human cytochrome P450 enzymes, leading to their antitumor activities or deactivation. Understanding these pathways is essential for developing more effective and safer anticancer drugs (Kai Wang & F. Guengerich, 2012).
Safety and Hazards
The safety data sheet for a similar compound, 5-Fluoro-2-methylbenzoic acid, indicates that it may form combustible dust concentrations in air, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .
Eigenschaften
IUPAC Name |
5-amino-2-fluoro-4-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFQESCOAFBXJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-fluoro-4-methylbenzoic Acid | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride](/img/structure/B2712459.png)



![N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2712464.png)


![8-(2-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2712472.png)


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide](/img/structure/B2712478.png)
![N-(2-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2712479.png)
![4-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiadiazole-5-carboxamide](/img/structure/B2712480.png)
